molecular formula C28H18N2O2 B14588861 6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-44-9

6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione

Katalognummer: B14588861
CAS-Nummer: 61415-44-9
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: JLTLXCSYBVPFFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes naphthalene and phthalazine moieties, and the presence of diphenyl groups. Its chemical structure contributes to its stability and reactivity, making it a subject of interest in organic chemistry and related disciplines .

Vorbereitungsmethoden

The synthesis of 6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with phthalic anhydride in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as therapeutic agents due to their biological activity. For example, some derivatives have been studied for their anticonvulsant properties and their ability to act as non-competitive AMPA receptor antagonists. In industry, it can be used in the development of advanced materials and as a precursor for various chemical processes .

Wirkmechanismus

The mechanism of action of 6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as non-competitive AMPA receptor antagonists inhibit excitatory neurotransmission by binding to the receptor and preventing its activation. This mechanism is crucial for their anticonvulsant effects and highlights the compound’s potential in neurological research .

Vergleich Mit ähnlichen Verbindungen

6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione can be compared with other phthalazine derivatives, such as phthalazine-1,4-dione derivatives. These compounds share similar structural features but differ in their specific functional groups and biological activities.

Eigenschaften

CAS-Nummer

61415-44-9

Molekularformel

C28H18N2O2

Molekulargewicht

414.5 g/mol

IUPAC-Name

6,11-diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione

InChI

InChI=1S/C28H18N2O2/c31-27-23-15-21-22(16-24(23)28(32)30-29-27)26(18-11-5-2-6-12-18)20-14-8-7-13-19(20)25(21)17-9-3-1-4-10-17/h1-16H,(H,29,31)(H,30,32)

InChI-Schlüssel

JLTLXCSYBVPFFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C=C4C(=CC3=C(C5=CC=CC=C52)C6=CC=CC=C6)C(=O)NNC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.